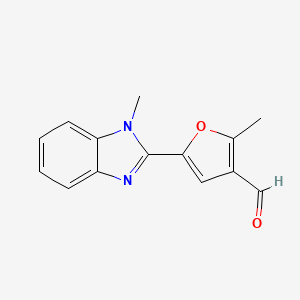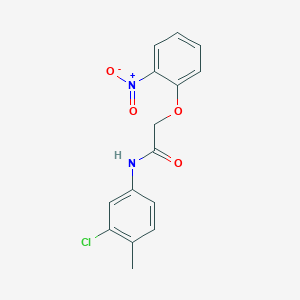
N-(3-chloro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and methyl group on the phenyl ring, and a nitrophenoxy group attached to the acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2-phenoxyacetic acid, undergoes nitration to introduce the nitro group, forming 2-nitrophenoxyacetic acid.
Chlorination and Methylation: The phenyl ring is then chlorinated and methylated to introduce the chloro and methyl groups, respectively.
Amidation: The final step involves the reaction of the chloromethylated nitrophenoxyacetic acid with 3-chloro-4-methylaniline to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Oxidation: The nitro group in N-(3-chloro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: The major products of substitution reactions depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
N-(3-chloro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-2-(2-aminophenoxy)acetamide: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
N-(3-chloro-4-methylphenyl)-2-(2-hydroxyphenoxy)acetamide: The presence of a hydroxy group can enhance the compound’s solubility and reactivity.
N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenoxy)acetamide: The methoxy group can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-6-7-11(8-12(10)16)17-15(19)9-22-14-5-3-2-4-13(14)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZZQPZLRLNZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2,6-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5825244.png)
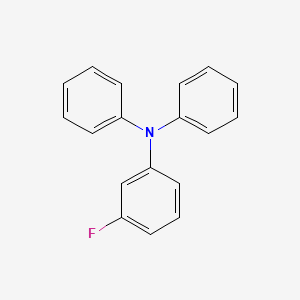
![3-bromo-4-[(5-chloro-8-quinolinyl)oxy]aniline](/img/structure/B5825265.png)
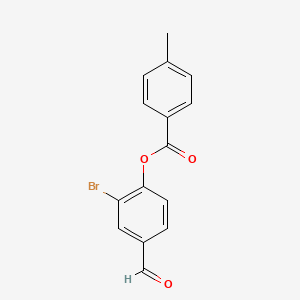
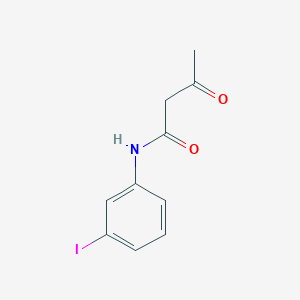
![2-[(4-ethylsulfanyl-11,11-dimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetamide](/img/structure/B5825290.png)
![2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide](/img/structure/B5825306.png)
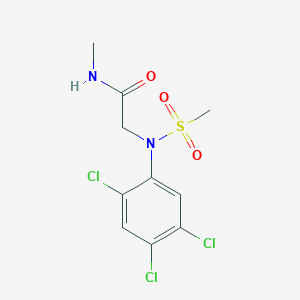
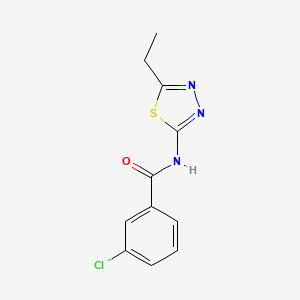
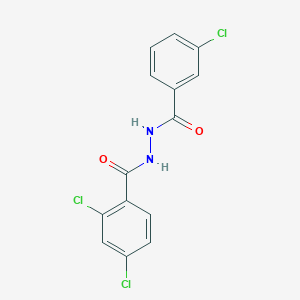
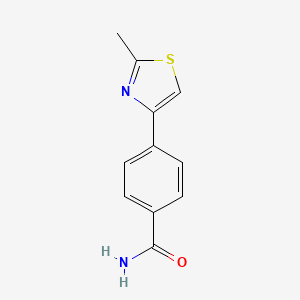
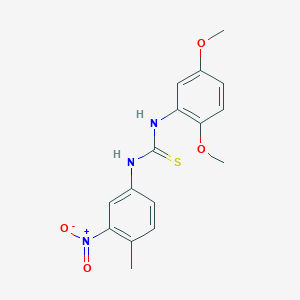
![3-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5825347.png)
